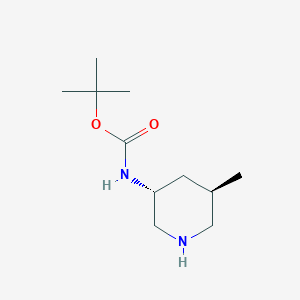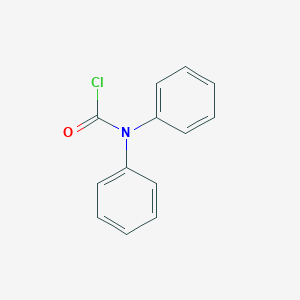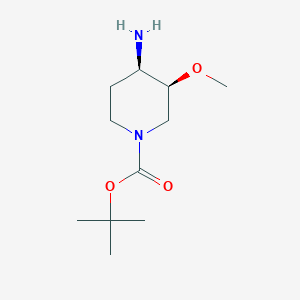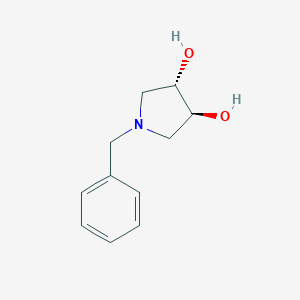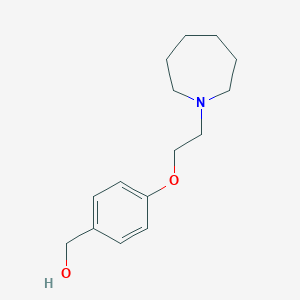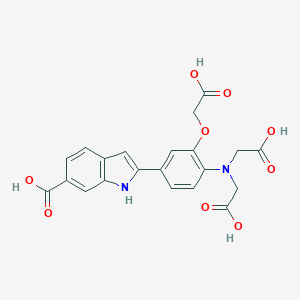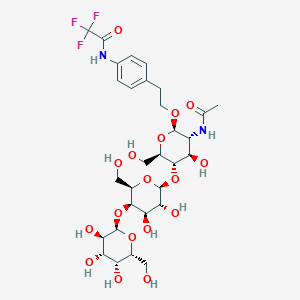
(4-Amino-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .
Mode of Action
It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .
Result of Action
Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-2-methylphenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas under pressure in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-methylbenzaldehyde or 4-Amino-2-methylbenzoic acid.
Reduction: 4-Amino-2-methylphenylamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(4-Amino-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Known for its use in hair dyes and as an intermediate in organic synthesis.
4-Amino-2-methylbenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
4-Amino-2-methylbenzaldehyde: Utilized in the production of fragrances and flavoring agents.
Uniqueness
(4-Amino-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its combination of an amino group and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-amino-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYWPKCBRSMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495439 |
Source


|
| Record name | (4-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-88-9 |
Source


|
| Record name | (4-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
